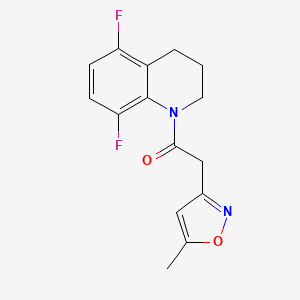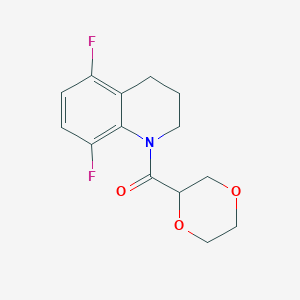![molecular formula C14H20N2O2 B7582643 (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7582643.png)
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone, also known as DPM, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both a pyrrole and spirocycle structure, making it an interesting target for synthesis and investigation. In
作用机制
The mechanism of action of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is not fully understood, but it is thought to act as a covalent inhibitor of protein-protein interactions. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone contains a reactive carbonyl group that can form a covalent bond with a nucleophilic residue on a protein, disrupting the protein-protein interaction. The spirocycle structure of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone may also play a role in its mechanism of action, as it can provide additional binding interactions with the protein of interest.
Biochemical and Physiological Effects:
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has been shown to have a low toxicity profile and is generally well-tolerated in cells and animals. In vitro studies have shown that (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone can inhibit protein-protein interactions with high selectivity and potency. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has also been shown to be cell-permeable, allowing for its use in live-cell imaging experiments. In vivo studies of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone have not been extensively conducted, but its low toxicity profile suggests that it may be a promising candidate for further investigation.
实验室实验的优点和局限性
One of the main advantages of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is its selectivity for protein-protein interactions, which makes it a valuable tool for the study of complex signaling pathways. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is also cell-permeable, allowing for its use in live-cell imaging experiments. However, one limitation of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions. Additionally, the covalent nature of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone's mechanism of action may limit its use in certain experimental contexts.
未来方向
There are several future directions for the investigation of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone. One area of interest is the development of new synthetic methods for (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone that can improve yield and purity. Another direction is the use of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone as a tool compound for the study of protein-protein interactions in disease models, such as cancer and neurodegenerative disorders. Additionally, the design of small molecule inhibitors based on the structure of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone may lead to the development of new therapeutics for a variety of diseases.
合成方法
The synthesis of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone involves a multi-step process that starts with the reaction of 3,5-dimethylpyrrole with 2-bromo-1-phenylethanone to form 3,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2-carbaldehyde. This intermediate is then reacted with 7-azaspiro[4.4]nonan-7-ol and paraformaldehyde to form the final product, (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone. The synthesis of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has been optimized to improve yield and purity, making it a feasible target for large-scale production.
科学研究应用
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has been used in a variety of scientific research applications, including drug discovery, chemical biology, and neuroscience. One of the main applications of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is as a tool compound for the study of protein-protein interactions. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone can be used to selectively label proteins with a fluorescent tag, allowing for the visualization and quantification of protein interactions in live cells. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has also been used as a scaffold for the design of small molecule inhibitors of protein-protein interactions.
属性
IUPAC Name |
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-7-11(2)15-12(10)13(17)16-5-3-14(8-16)4-6-18-9-14/h7,15H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMKVSXDHSXAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)N2CCC3(C2)CCOC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,5-Dichlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582562.png)
![2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid](/img/structure/B7582578.png)
![[5-(Methoxymethyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7582588.png)
![[5-(Methoxymethyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B7582593.png)
![2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7582594.png)

![2-Hydroxy-3-[[4-(methoxymethyl)benzoyl]amino]-2-methylpropanoic acid](/img/structure/B7582598.png)
![2-Hydroxy-2-methyl-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B7582599.png)
![3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582609.png)
![3-[(2-Chloro-4,5-difluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582613.png)
![1-[3-(Thian-4-ylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B7582621.png)


